molecular formula C14H12N2O2 B188991 5-p-Tolylazotropolone CAS No. 19281-39-1

5-p-Tolylazotropolone

Cat. No.: B188991
CAS No.: 19281-39-1
M. Wt: 240.26 g/mol
InChI Key: ACTIARCHTVXFJH-UHFFFAOYSA-N
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Description

5-<i>p</i>-Tolylazotropolone (C₁₃H₁₀N₂O₂) is a troponoid derivative featuring a seven-membered aromatic tropolone ring substituted at the 5-position with an azo-linked <i>p</i>-tolyl group. The tropolone core exhibits aromaticity comparable to benzene, enabling electrophilic substitution reactions, while the azo (–N=N–) group introduces redox activity and conjugation effects . The compound crystallizes in a planar configuration, forming parallel sheet structures stabilized by π-π interactions and hydrogen bonding .

Properties

CAS No.

19281-39-1

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

2-hydroxy-5-[(4-methylphenyl)diazenyl]cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C14H12N2O2/c1-10-2-4-11(5-3-10)15-16-12-6-8-13(17)14(18)9-7-12/h2-9H,1H3,(H,17,18)

InChI Key

ACTIARCHTVXFJH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N=NC2=CC=C(C(=O)C=C2)O

Isomeric SMILES

CC1=CC=C(C=C1)NN=C2C=CC(=O)C(=O)C=C2

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=CC=C(C(=O)C=C2)O

Other CAS No.

19281-39-1

Origin of Product

United States

Comparison with Similar Compounds

5-Chlorotropolone

  • Structure : A tropolone derivative with a chlorine substituent at the 5-position.
  • Key Differences :
    • Lacks the azo group, reducing conjugation and redox activity.
    • Electrophilic substitution occurs preferentially at the 3- and 7-positions due to electron-withdrawing Cl .
  • Applications : Primarily used as an antifungal agent, contrasting with 5-<i>p</i>-Tolylazotropolone’s unexplored biological roles.

5-Ethyltropolone

  • Structure : Features an ethyl group at the 5-position.
  • Key Differences :
    • Alkyl substituent enhances lipophilicity but lacks the electronic effects of the azo group.
    • Less planar than 5-<i>p</i>-Tolylazotropolone due to steric hindrance from the ethyl chain.
  • Synthesis : Achieved via Friedel-Crafts alkylation, differing from the diazo-coupling route of the title compound .

Table 1: Structural Comparison of Troponoids

Compound Substituent at 5-Position Aromaticity Functional Groups Synthesis Method
5-<i>p</i>-Tolylazotropolone Azo-linked <i>p</i>-tolyl High Azo, carbonyl Diazonium coupling
5-Chlorotropolone Chlorine Moderate Halogen, carbonyl Direct halogenation
5-Ethyltropolone Ethyl Moderate Alkyl, carbonyl Friedel-Crafts alkylation

Functional Analogs: Azo-Containing Heterocycles

5-(4-Chlorobenzylidene)-3-(<i>p</i>-tolyl)-2-(<i>p</i>-tolylamino)-3,5-dihydro-4H-imidazol-4-one (9a)

  • Structure : Imidazolone core with <i>p</i>-tolyl and benzylidene substituents.
  • Key Differences: Non-aromatic imidazolone ring vs. aromatic tropolone. Azo group absent; reactivity driven by amide and enone functionalities.
  • Synthesis : Produced via refluxing imidazolone precursors with <i>p</i>-toluidine, followed by recrystallization .

Pioglitazone Hydrochloride

  • Structure : Thiazolidinedione core with pyridinyl-ethoxy-benzyl substituents.
  • Functional Similarity : Both compounds feature conjugated systems for electronic applications, though pioglitazone is a pharmaceutical (antidiabetic) .

Table 2: Physicochemical and Functional Properties

Compound Core Structure Key Functional Groups Reactivity Applications
5-<i>p</i>-Tolylazotropolone Tropolone Azo, carbonyl Electrophilic substitution, redox activity Material science (potential)
Compound 9a Imidazolone Amide, enone Nucleophilic addition Pharmaceutical intermediates
Pioglitazone HCl Thiazolidinedione Thiazole, carbonyl Hydrogen bonding Antidiabetic drug

Research Findings and Unique Attributes

  • Azo Group Uniqueness: A Cambridge Structural Database (CSD) search identified 13 mono-substituted troponoids, none of which feature an azo group, highlighting 5-<i>p</i>-Tolylazotropolone’s structural novelty .
  • Crystallographic Stability: The parallel sheet packing (viewed along the <i>a</i>-axis) enhances thermal stability compared to alkyl-substituted troponoids .
  • Reactivity : The azo group enables unique photochemical behavior, such as <i>cis-trans</i> isomerism, absent in halogen- or alkyl-substituted analogs.

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